Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate;hydrochloride
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Overview
Description
Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate;hydrochloride: is a chemical compound with the molecular formula C11H20N2O2·HCl. It is a derivative of diazabicyclo[3.2.1]octane, a bicyclic organic compound containing nitrogen atoms. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate;hydrochloride typically involves the reaction of tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The compound is usually purified through recrystallization or other purification techniques to achieve high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The production is carried out in controlled environments to maintain safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate;hydrochloride is used as a building block in the synthesis of more complex molecules. It is also used as a catalyst in certain organic reactions .
Biology: In biological research, this compound is used to study the effects of bicyclic compounds on biological systems. It is also used in the development of new drugs and therapeutic agents .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It is used in the development of drugs targeting specific molecular pathways .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It is also used in the development of new industrial processes and technologies .
Mechanism of Action
The mechanism of action of tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and pathways, resulting in various biological effects .
Comparison with Similar Compounds
- Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate
- Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride
- Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Comparison: Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate;hydrochloride is unique due to its specific structure and reactivity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-6-8-4-9(7-13)12-5-8;/h8-9,12H,4-7H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAFKGIUGWYSPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)NC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2408974-33-2 |
Source
|
Record name | tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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